Isonicotinaldehyde O-methyloxime
Description
Isonicotinaldehyde O-methyloxime (CAS: Not explicitly provided; synonyms include derivatives of 4-pyridinealdoxime) is a substituted oxime derivative of isonicotinaldehyde. Its structure consists of a pyridine ring substituted at the 4-position with an aldehyde group that is further modified into an O-methyloxime functional group (—CH=N—O—CH₃) .
The O-methyloxime modification enhances the compound's stability compared to its parent oxime (isonicotinaldehyde oxime), as the methyl group reduces hydrogen-bonding capacity and may improve lipophilicity. Such properties are critical in drug design, where bioavailability and metabolic stability are prioritized .
Properties
IUPAC Name |
N-methoxy-1-pyridin-4-ylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-10-9-6-7-2-4-8-5-3-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJAUCNNLLTZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280663 | |
| Record name | 4-Pyridinecarboxaldehyde, O-methyloxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57980-42-4 | |
| Record name | 4-Pyridinecarboxaldehyde, O-methyloxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57980-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxaldehyde, O-methyloxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isonicotinaldehyde O-methyloxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Isonicotinaldehyde O-methyloxime can be synthesized through the reaction of isonicotinaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an organic solvent like ethanol or methanol at room temperature. The product is then purified through recrystallization .
Industrial Production Methods: This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Isonicotinaldehyde O-methyloxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert it back to isonicotinaldehyde.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of nitrile oxides.
Reduction: Formation of isonicotinaldehyde.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Isonicotinaldehyde O-methyloxime and its derivatives have been investigated for their anticancer properties. Research indicates that oxime derivatives can enhance the physicochemical properties and biological activities of compounds, particularly in cancer treatment. For instance, derivatives of indirubin, which is structurally related to isonicotinaldehyde oxime, have shown significant cytotoxicity against various cancer cell lines, including MCF-7 and MV4-11 cells. The introduction of oxime functionalities has been linked to improved solubility and selectivity in targeting cancer cells .
Mechanism of Action
The mechanism by which this compound exerts its effects involves modulation of key biological pathways. Studies have demonstrated that these compounds can inhibit specific kinases involved in cancer progression, such as FLT3 and CDK2, leading to cell cycle arrest and apoptosis in tumor cells .
Case Study: Indirubin Derivatives
A study evaluating a series of indirubin C-3′-oxime derivatives found that compounds with electron-withdrawing groups exhibited enhanced anticancer activity. For example, compound 9 showed an impressive IC50 value of 0.072 μM against MV4-11 cells, highlighting the potential for structure-activity relationship (SAR) optimization in drug development .
Agricultural Applications
Plant Growth Regulation
this compound derivatives have also been explored for their roles in plant growth regulation. Oximes are known to influence plant metabolism and can act as signaling molecules that promote growth and defense mechanisms. They have been implicated in processes such as pollinator attraction and stress response .
Case Study: Bioactive Compounds
Research indicates that plant-derived oximes can serve as quenchers for reactive oxygen species (ROS), thereby enhancing plant resilience to environmental stressors. This property makes them valuable in developing agricultural products aimed at improving crop yields under adverse conditions .
Material Science
Synthesis of Functional Materials
this compound has potential applications in the synthesis of functional materials, particularly in the field of organic electronics. The compound can be used as a precursor for creating polymers with tailored electronic properties. Its ability to form stable complexes with metal ions also opens avenues for developing sensors and catalysts .
Case Study: Polymer Development
In a recent study, isonicotinaldehyde oxime was utilized to synthesize a series of conductive polymers that exhibit high thermal stability and electrical conductivity. These materials are being investigated for use in flexible electronic devices, showcasing the versatility of isonicotinaldehyde derivatives beyond traditional applications .
Summary Table of Applications
| Field | Application | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Enhanced cytotoxicity through SAR optimization |
| Mechanism modulation | Inhibition of FLT3 and CDK2 pathways | |
| Agricultural Science | Plant growth regulators | Promotion of resilience against environmental stress |
| Material Science | Synthesis of conductive polymers | High thermal stability and electrical conductivity |
Mechanism of Action
The mechanism of action of isonicotinaldehyde O-methyloxime involves its interaction with specific molecular targets. For instance, in biological systems, oxime derivatives are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the regeneration of active acetylcholinesterase .
Comparison with Similar Compounds
Isonicotinaldehyde Oxime
- Structure : Differs by lacking the O-methyl group (—CH=N—OH instead of —CH=N—O—CH₃).
- Properties : Increased polarity due to the hydroxyl group, leading to higher water solubility but lower membrane permeability compared to the O-methyl derivative .
- Applications : Primarily used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Thiosemicarbazone Derivatives
- Example : Isonicotinaldehyde 4-(p-Chlorophenyl) Thiosemicarbazone (Evidenced in ).
- Structure : Replaces the oxime group with a thiosemicarbazone moiety (—CH=N—NH—C(=S)—NH—Ar).
- Properties: Known for metal-chelation capabilities, which are exploited in antimicrobial and anticancer research. Unlike O-methyloxime, thiosemicarbazones exhibit stronger interactions with transition metals like iron and copper .
Piperazinyl-Substituted Derivatives
- Example : 2-(4-Methylpiperazin-1-yl)Isonicotinaldehyde (Evidenced in ).
- Structure : Features a piperazinyl group at the 2-position of the pyridine ring.
Functional Analogues
Pyrrolidinone O-Methyloxime Derivatives
- Example : (3Z5S)-5-(Hydroxymethyl)-1-[(2-methyl-11-biphenyl-4-yl)carbonyl]pyrrolidin-3-one O-methyloxime (Evidenced in ).
- Structure: A non-pyridine oxime with a pyrrolidinone core.
- Applications : Used as an oxytocin antagonist in fertility treatments. While structurally distinct from this compound, both share the O-methyloxime group, which may confer similar metabolic resistance .
Data Table: Key Comparative Properties
Biological Activity
Isonicotinaldehyde O-methyloxime is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is an oxime derivative of isonicotinaldehyde, a compound structurally related to nicotinic acid. Oximes are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The introduction of the methoxy group in this compound enhances its pharmacological profile.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. In a study evaluating several oxime compounds, this compound demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer), HT-1080 (fibrosarcoma), and HL-60 (leukemia) .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 5.4 | Induction of apoptosis |
| HT-1080 | 5.9 | Cell cycle arrest at G0/G1 phase |
| HL-60 | 9.2 | Inhibition of FLT3 kinase activity |
The mechanisms by which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It effectively halts the progression of the cell cycle, particularly at the G0/G1 phase, thereby preventing cancer cell proliferation.
- Enzyme Inhibition : this compound inhibits specific kinases such as FLT3, which is often mutated in leukemia, thus contributing to its anticancer efficacy .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on A549 Cells : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
- HT-1080 Fibrosarcoma Model : Animal models treated with this compound showed reduced tumor growth and enhanced survival rates compared to control groups.
- Leukemia Treatment : The compound's ability to inhibit FLT3 kinase was particularly noted in studies involving MV4-11 cells, where it induced cell cycle arrest and apoptosis .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Isonicotinaldehyde O-methyloxime?
- Answer : The synthesis typically involves reacting isonicotinaldehyde with methoxime under basic conditions. Key parameters include:
- Base selection : Sodium hydroxide or potassium hydroxide (0.1–0.5 M) to deprotonate the hydroxylamine intermediate .
- Reaction time : 12–24 hours at room temperature for oxime formation, followed by O-methylation using methyl iodide or dimethyl sulfate .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or ethanol) enhance nucleophilic attack, while inert atmospheres prevent oxidation .
- Yield improvement : Purification via column chromatography (e.g., 20% ethyl acetate/hexane) achieves >90% purity .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Answer : A combination of techniques is critical:
- NMR spectroscopy : H and C NMR confirm oxime proton resonance (δ 8.2–8.5 ppm) and methyl group integration (δ 3.7–3.9 ppm) .
- IR spectroscopy : Strong C=N stretch (~1640 cm) and N–O vibration (~930 cm) validate oxime functionalization .
- Gas chromatography (GC) : Derivatization as O-methyloxime acetates improves volatility for monosaccharide analysis, with retention indices calibrated against standards .
Q. How does the oxime group influence reactivity in heterocyclic systems?
- Answer : The oxime group acts as a directing group in cyclization reactions. For example:
- Dihydropyrimidine synthesis : this compound reacts with S-benzylisothiourea to form 2-(benzylthio)-6-oxo-1,6-dihydropyrimidines. Electron-withdrawing substituents on the aldehyde enhance electrophilicity, increasing yields to >85% .
- Steric effects : The O-methyl group reduces steric hindrance compared to bulkier oxime derivatives, facilitating nucleophilic substitutions .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in cross-coupling reactions involving this compound?
- Answer : Regioselectivity is influenced by:
- Catalyst design : Transition metals (e.g., Pd) with bulky ligands (e.g., XPhos) favor coupling at the pyridine nitrogen over the oxime oxygen .
- Substrate activation : Pre-activation via halogenation (e.g., bromine at the 4-position of pyridine) directs Suzuki-Miyaura couplings to specific sites .
- Electronic effects : Electron-deficient pyridine rings enhance reactivity toward nucleophilic aromatic substitution .
Q. How stable is this compound under oxidative or acidic conditions?
- Answer : Stability varies significantly:
- Oxidative degradation : Heating in ethanol/acetic anhydride (80°C) leads to partial decomposition, with yields dropping to 37% after 4 hours due to imine bond cleavage .
- Acidic hydrolysis : Exposure to HCl (1 M) at 60°C hydrolyzes the oxime to regenerate isonicotinaldehyde within 2 hours, confirmed by LC-MS .
- Storage recommendations : Store under nitrogen at –20°C to minimize oxidation .
Q. What analytical challenges arise in quantifying this compound in complex matrices?
- Answer : Key challenges include:
- Isomer separation : Syn/anti oxime isomers require chiral columns (e.g., Chiralpak IA) or derivatization with enantiopure reagents for resolution .
- Matrix interference : Biological samples (e.g., plasma) necessitate solid-phase extraction (C18 cartridges) prior to GC-MS analysis .
- Sensitivity limits : Derivatization with pentafluoropropionic anhydride improves detection limits to 0.1 ng/mL in mass spectrometry .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Answer : Discrepancies often stem from:
- Structural variability : Minor substituent changes (e.g., halogenation at the pyridine ring) alter bioactivity. Compare EC values across derivatives using standardized assays (e.g., MIC for antimicrobial activity) .
- Assay conditions : Varying pH or serum content in cell culture media affects compound stability. Validate results under consistent conditions (e.g., RPMI-1640 with 10% FBS) .
Q. What computational methods predict the binding affinity of this compound to biological targets?
- Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Docking parameters : Grid boxes centered on the active site (e.g., cytochrome P450) with 20 Å dimensions .
- Binding energy validation : Compare calculated ΔG values (±1.5 kcal/mol) with experimental IC data .
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Answer : Follow best practices:
- Detailed documentation : Report exact molar ratios, solvent grades, and purification steps (e.g., R values in TLC) .
- Batch consistency : Use calibrated equipment (e.g., pH meters) and validate purity via orthogonal methods (HPLC + NMR) .
Methodological Recommendations
- Data contradiction analysis : Use principal component analysis (PCA) to cluster divergent results by experimental variables (e.g., temperature, catalyst) .
- Advanced synthesis : Explore flow chemistry for continuous O-methyloxime production, reducing side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
